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Compound of Interest

Compound Name: Ethyl 6-methyl-3-oxoheptanoate

Cat. No.: B1285258 Get Quote

An In-Depth Technical Guide to Ethyl 6-methyl-3-oxoheptanoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals on Ethyl 6-methyl-3-oxoheptanoate (CAS No. 57689-16-4). It

delves into the compound's physicochemical properties, synthesis, analytical characterization,

and applications, with a focus on the causality behind experimental choices and

methodologies.

Introduction: The Versatility of a β-Keto Ester
Ethyl 6-methyl-3-oxoheptanoate is a β-keto ester, a class of organic compounds renowned

for its synthetic versatility.[1][2] Its structure, which features a reactive methylene group

positioned between two carbonyl functionalities (an ester and a ketone), provides a synthetic

handle for a wide array of carbon-carbon bond-forming reactions.[2] This reactivity makes it a

valuable intermediate and building block in the synthesis of more complex molecules,

particularly in the pharmaceutical and flavor industries.[1][2] As a keto-ester intermediate, it

offers significant potential for creating diverse molecular scaffolds, including heterocyclic

systems that are often the core of pharmacologically active compounds.[2]

Physicochemical & Spectroscopic Profile
A thorough understanding of the compound's physical and chemical properties is fundamental

for its safe handling, experimental design, and structural verification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1285258?utm_src=pdf-interest
https://www.benchchem.com/product/b1285258?utm_src=pdf-body
https://www.benchchem.com/product/b1285258?utm_src=pdf-body
https://www.benchchem.com/product/b1285258?utm_src=pdf-body
https://www.bocsci.com/6-methyl-3-oxo-heptanoic-acid-ethyl-ester-cas-57689-16-4-item-243028.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Ethyl_3_oxoheptanoate_in_Synthetic_Chemistry.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Ethyl_3_oxoheptanoate_in_Synthetic_Chemistry.pdf
https://www.bocsci.com/6-methyl-3-oxo-heptanoic-acid-ethyl-ester-cas-57689-16-4-item-243028.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Ethyl_3_oxoheptanoate_in_Synthetic_Chemistry.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Ethyl_3_oxoheptanoate_in_Synthetic_Chemistry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Key Physicochemical Properties and Identifiers
Property Value Source

CAS Number 57689-16-4 [1][3][4][5]

Molecular Formula C₁₀H₁₈O₃ [1][3][4]

Molecular Weight 186.25 g/mol [1][3][5]

IUPAC Name
ethyl 6-methyl-3-

oxoheptanoate
[1][3]

Boiling Point
226.9°C at 760 mmHg

(Predicted)
[1]

Density 0.957 g/cm³ (Predicted) [1]

SMILES CCOC(=O)CC(=O)CCC(C)C [1][3]

InChIKey
LLAQANOMMFENEZ-

UHFFFAOYSA-N
[1][3]

Synthesis and Mechanistic Considerations
The synthesis of β-keto esters like Ethyl 6-methyl-3-oxoheptanoate typically involves the

acylation of an enolate. A common and industrially relevant approach is the Claisen

condensation, where an ester is treated with a strong base to form an enolate, which then

undergoes nucleophilic acyl substitution on another molecule of the ester.

For a non-symmetrical keto-ester such as this, a more controlled "crossed" Claisen

condensation is employed. This involves the reaction between an ester enolate (or a related

carbanion) and a different acylating agent (like an acyl chloride or another ester) to prevent

self-condensation and improve yield.

A plausible synthetic route involves the acylation of an ethyl acetate enolate with a derivative of

4-methylpentanoic acid.
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Reactants

Reaction Steps

Product

Ethyl Acetate

Step 1: Enolate Formation
Ethyl acetate is deprotonated by a strong, non-nucleophilic base like LDA at low temperature (-78 °C) to quantitatively form the lithium enolate.

4-Methylpentanoyl Chloride

Step 2: Nucleophilic Acylation
The enolate attacks the electrophilic carbonyl carbon of 4-methylpentanoyl chloride.

Strong Base (e.g., LDA)

Lithium Enolate Intermediate

Step 3: Workup
The reaction is quenched with a mild acid (e.g., aq. NH4Cl) to neutralize the mixture and protonate the product.

Tetrahedral Intermediate

Ethyl 6-methyl-3-oxoheptanoate

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of Ethyl 6-methyl-3-oxoheptanoate.

Causality in Experimental Design:

Choice of Base: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is

crucial. It rapidly and completely deprotonates the ethyl acetate, preventing self-

condensation and ensuring the enolate is available to react with the acyl chloride.
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Low Temperature: The reaction is conducted at low temperatures (e.g., -78 °C) to control the

reactivity of the enolate, prevent side reactions, and ensure kinetic control.

Acylating Agent: An acyl chloride is often preferred over an ester as the acylating agent

because it is more electrophilic, leading to a faster and more efficient reaction.

Analytical Characterization and Structural
Elucidation
Unequivocal structural confirmation is a cornerstone of chemical research and drug

development.[6] A combination of spectroscopic techniques provides complementary

information to validate the identity and purity of Ethyl 6-methyl-3-oxoheptanoate.

Table 2: Expected Spectroscopic Data
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Analytical Method Parameter
Expected
Value/Observation

Interpretation

¹H NMR (CDCl₃) Chemical Shift (δ)

~4.1-4.2 ppm (q,

2H)~3.4 ppm (s,

2H)~2.5 ppm (t,

2H)~1.5-1.7 ppm (m,

3H)~1.2-1.3 ppm (t,

3H)~0.9 ppm (d, 6H)

Ethyl ester -OCH₂-α-

methylene protons (-

C(O)CH₂C(O)-)Methyl

ene protons adjacent

to ketoneAliphatic

protons (-

CH₂CH(CH₃)₂)Ethyl

ester -CH₃Isopropyl

terminal methyls (-

CH(CH₃)₂)

¹³C NMR (CDCl₃) Chemical Shift (δ)

~202 ppm~167

ppm~61 ppm~49

ppm~46 ppm~28

ppm~22 ppm~14 ppm

Ketone carbonyl

carbon (C=O)Ester

carbonyl carbon

(C=O)Ethyl ester -

OCH₂- carbonα-

methylene carbon (-

C(O)CH₂C(O)-)Methyl

ene carbon adjacent

to ketoneMethine

carbon (-

CH(CH₃)₂)Isopropyl

methyl carbonsEthyl

ester -CH₃ carbon

FTIR (Neat) Wavenumber (cm⁻¹)

~1745 cm⁻¹

(Strong)~1715 cm⁻¹

(Strong)~1250-1030

cm⁻¹ (Strong)

C=O stretch

(ester)C=O stretch

(ketone)C-O stretch

(ester)

GC-MS (EI) Mass-to-Charge (m/z) M⁺ at 186.25Key

Fragments: [M-

OC₂H₅]⁺, [M-C₄H₉]⁺

Molecular ion peak

confirming the

molecular

weight.Characteristic

fragmentation pattern

from loss of the
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ethoxy group and the

isobutyl group.

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and

experimental conditions. Data is adapted from typical values for similar β-keto esters.[6][7]

Hypothesis

Analytical Methods Data Analysis

Conclusion

Synthesized Compound is
Ethyl 6-methyl-3-oxoheptanoate

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(GC-MS)

IR Spectroscopy

Provides carbon-hydrogen framework and connectivity.

Confirms molecular weight and fragmentation.

Identifies key functional groups (C=O ester, C=O ketone).

Structure Confirmed

Data Corroboration

Data Corroboration
Data Corroboration

Click to download full resolution via product page

Caption: Logical workflow for the structural confirmation of the target compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the standard procedure for acquiring NMR data for structural elucidation.

Sample Preparation: Accurately weigh 10-20 mg of the Ethyl 6-methyl-3-oxoheptanoate
sample.[6] Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6][7] Transfer the

homogenous solution to a 5 mm NMR tube.

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[6] Lock

the spectrometer on the deuterium signal from the CDCl₃. Optimize the magnetic field

homogeneity by shimming.
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Data Acquisition (¹H NMR): Acquire the spectrum using a standard single-pulse sequence.

Key parameters include a spectral width of -2 to 12 ppm, 16 scans, and a relaxation delay of

at least 1 second.[6]

Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence

to simplify the spectrum. Key parameters include a spectral width of 0 to 220 ppm, 1024

scans, and a relaxation delay of 2 seconds.[6]

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID)

signals. Phase the resulting spectra and calibrate the chemical shift scale using the TMS

signal. Integrate the ¹H NMR signals to determine proton ratios.

Applications in Synthetic Chemistry
The dual functionality of Ethyl 6-methyl-3-oxoheptanoate makes it a powerful intermediate.

The acidic α-methylene protons can be easily removed by a base to form a nucleophilic

enolate, which can then react with various electrophiles.

This reactivity is central to its application in forming new carbon-carbon bonds, a critical

process in building the complex carbon skeletons of drug molecules.[2] Derivatives of similar β-

keto esters are used as precursors for synthesizing heterocyclic scaffolds and other

pharmacologically active molecules.[2]

Safety and Handling
As a laboratory chemical, proper handling is essential to ensure safety.

Hazard Identification: Ethyl 6-methyl-3-oxoheptanoate is classified as causing skin

irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Precautions for Safe Handling:

Handle in a well-ventilated place or under a chemical fume hood.[8]

Wear appropriate personal protective equipment (PPE), including protective gloves, safety

glasses with side-shields or goggles, and a lab coat.[8][9]

Avoid breathing vapors, mist, or gas.[4]
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Wash hands thoroughly after handling.[8]

Conditions for Safe Storage:

Keep the container tightly closed.[8]

Store in a cool, dark, and well-ventilated place.[8][9]

Store away from incompatible materials such as strong oxidizing agents.[8][9]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.[8]

Conclusion
Ethyl 6-methyl-3-oxoheptanoate, CAS 57689-16-4, is a synthetically valuable β-keto ester. Its

defined physicochemical properties, predictable reactivity, and well-established analytical

profile make it a reliable building block for complex organic synthesis. For professionals in drug

discovery and development, this compound represents a versatile intermediate for constructing

novel molecular architectures with potential therapeutic applications. Adherence to rigorous

analytical confirmation and safety protocols is paramount to its successful and safe utilization in

the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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